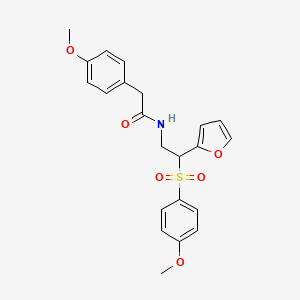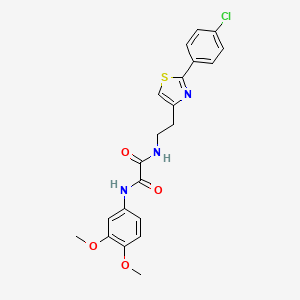
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a thiazole ring. Thiazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . In the case of thiazoles, these elements are carbon, nitrogen, and sulfur .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazoles can be synthesized through a variety of methods. For instance, one common method involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
Thiazoles have a five-membered ring structure with three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis and structural characterization of chemical compounds related to N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide offer insights into their potential applications in scientific research. One study highlights the synthesis of pyrazole- and isoxazole-based heterocycles, demonstrating a method for creating compounds with potential antiviral activity, specifically against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011). Another research focuses on the tautomerism in thiazole derivatives, providing a basis for understanding the chemical behavior and stability of such compounds (Beuchet et al., 1999).
Chemical Protection and Reactivity
The 3,4-dimethoxybenzyl moiety has been investigated as a novel N-protecting group for thiazetidine derivatives, illustrating the versatility of similar compounds in chemical synthesis and modification processes (Grunder-Klotz & Ehrhardt, 1991). Furthermore, the study of intramolecular hydrogen bonds in thiazole derivatives sheds light on the influence of such bonds on the chemical properties and reactivity of related compounds (Castro et al., 2007).
Potential Anticancer Applications
Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents suggests that similar structures, including N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide, could be explored for their anticancer activities (Gomha et al., 2016).
Antiallergy Potential
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives as antiallergy agents indicates that compounds with similar structural features might possess significant antiallergy efficacy, offering a new avenue for the development of therapeutic agents (Hargrave et al., 1983).
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-17-8-7-15(11-18(17)29-2)24-20(27)19(26)23-10-9-16-12-30-21(25-16)13-3-5-14(22)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDNLOIWKTEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

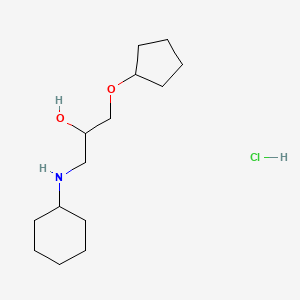
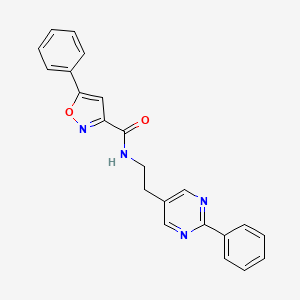


![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)
![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)



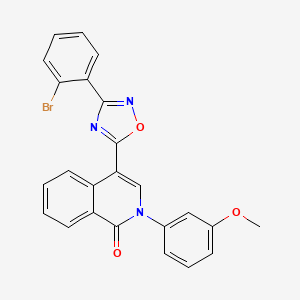
![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)


